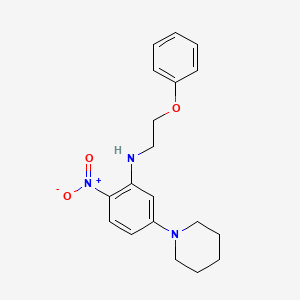
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of 1,3-benzodioxole groups: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the oxazole ring: This involves the reaction of an appropriate amide with a halogenated ketone under basic conditions.
Coupling of the benzodioxole groups with the oxazole ring: This step requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Its unique properties can be exploited in the production of advanced materials for electronics and other applications.
作用機序
The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
類似化合物との比較
- (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of benzodioxole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C18H11NO6 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11NO6/c20-18-12(5-10-1-3-13-15(6-10)23-8-21-13)19-17(25-18)11-2-4-14-16(7-11)24-9-22-14/h1-7H,8-9H2/b12-5- |
InChIキー |
QACOTSOPWUJKGH-XGICHPGQSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![2-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11696671.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11696687.png)
![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)
![methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11696725.png)

![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
